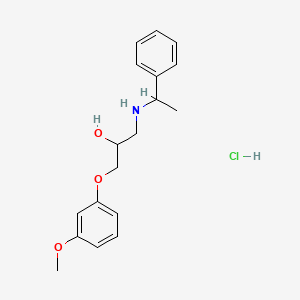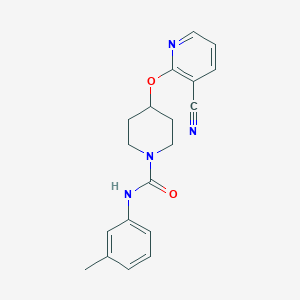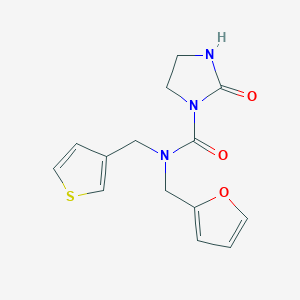
N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was first developed in the late 1990s as a specific inhibitor of farnesyltransferase, an enzyme that is involved in the post-translational modification of certain proteins that are implicated in cancer cell growth and survival.
Scientific Research Applications
Antiprotozoal Agents
Compounds featuring imidazolidine cores and substituents such as furan and thiophene have been explored for their antiprotozoal properties. For instance, derivatives of imidazo[1,2-a]pyridines have shown strong DNA affinities and exhibited potent in vitro activity against T. b. rhodesiense and P. falciparum, with some demonstrating significant in vivo activity in trypanosomal mouse models (Ismail et al., 2004).
Synthetic Methodologies
Research into palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones leading to multisubstituted furans showcases the synthetic versatility of furan derivatives (Lu, Wu, & Yoshikai, 2014). Such methodologies can be adapted for the synthesis of complex molecules including imidazolidine-1-carboxamides with potential biological activity.
Biological Activity Studies
Compounds structurally related to the query molecule have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Analogues with furan and thiophene moieties have been explored, indicating a methodological approach for assessing the biological activities of N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide (Alnabulsi et al., 2018).
Chemoselective Protection and Reactivity
Studies on chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives offer insights into the functionalization and reactivity of compounds bearing furan and thiophene groups. Such research informs the potential chemical manipulations of this compound for various applications (Carpenter & Chadwick, 1985).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-7-21-10-11)9-12-2-1-6-20-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUNGXIGQHYDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)
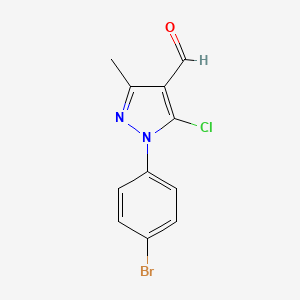

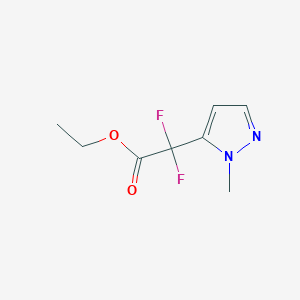
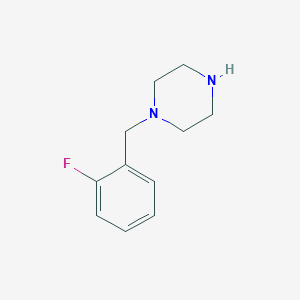
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)
![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)
![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)
![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)
